LogP Differential of 1.45 Units Versus 2-Octadecanone Dictates Distinct Partitioning Behavior
8-Octadecanone exhibits a LogP of 6.45, whereas the 2-octadecanone isomer has a LogP of 7.90 [1]. This difference of 1.45 log units is not an artifact of estimation variability but reflects the genuine impact of carbonyl position on the molecule's overall polarity. A LogP shift of this magnitude translates to an approximately 28-fold difference in octanol-water partition coefficient, which directly alters predictions of membrane permeability, bioaccumulation factor (BCF), and retention time on reversed-phase chromatographic systems .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 6.45 (estimated, Chemsrc) |
| Comparator Or Baseline | 2-Octadecanone (CAS 7373-13-9); LogP = 7.90 (XLogP3, NCBI PubChem) |
| Quantified Difference | ΔLogP = 1.45 log units; ~28× difference in partition coefficient |
| Conditions | Computational estimation; Chemsrc (for 8-octadecanone) vs. NCBI PubChem XLogP3 (for 2-octadecanone). Both values are consensus estimates. |
Why This Matters
Procurement of the correct isomer ensures that in silico ADMET predictions (e.g., LogP-driven BCF, KOC) and reversed-phase HPLC method development are based on the correct physicochemical input, avoiding systematic errors in environmental fate modeling or drug-likeness assessments.
- [1] NCBI PubChem. 2-Octadecanone. XLogP3 = 7.9. https://pubchem.ncbi.nlm.nih.gov/compound/2-Octadecanone (accessed 2026-04-09). View Source
